2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid
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Overview
Description
2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring substituted with methoxy groups at positions 5 and 6, and an acetic acid moiety at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include 5,6-dimethoxyphenylhydrazine and an appropriate acetic acid derivative.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the action of natural indole derivatives, binding to receptors and modulating signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Methoxyindole-3-acetic acid: Another indole derivative with a single methoxy group.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A synthetic indole derivative with additional substituents.
Uniqueness
2-(5,6-Dimethoxy-1H-indol-1-yl)acetic acid is unique due to the presence of two methoxy groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic pathways .
Properties
Molecular Formula |
C12H13NO4 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(5,6-dimethoxyindol-1-yl)acetic acid |
InChI |
InChI=1S/C12H13NO4/c1-16-10-5-8-3-4-13(7-12(14)15)9(8)6-11(10)17-2/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
KXNXZIYPESTEFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CC(=O)O)OC |
Origin of Product |
United States |
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